methyl 2-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoate
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Overview
Description
Methyl 2-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a cyclopropyl group, a nitro group, and a pyrazole ring, making it a unique and interesting molecule for various scientific studies .
Preparation Methods
The synthesis of methyl 2-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoate typically involves the cyclocondensation of acetylenic ketones with hydrazines. The reaction is carried out in ethanol, which provides the desired pyrazole derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 2-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 2-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Methyl 2-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoate can be compared with other pyrazole derivatives, such as:
Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate: This compound lacks the cyclopropyl and nitro groups, making it less reactive in certain chemical reactions.
1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: This compound has a similar nitro group but differs in the substitution pattern on the pyrazole ring.
The unique combination of the cyclopropyl and nitro groups in this compound makes it distinct and valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H13N3O4 |
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Molecular Weight |
239.23 g/mol |
IUPAC Name |
methyl 2-(5-cyclopropyl-3-nitropyrazol-1-yl)propanoate |
InChI |
InChI=1S/C10H13N3O4/c1-6(10(14)17-2)12-8(7-3-4-7)5-9(11-12)13(15)16/h5-7H,3-4H2,1-2H3 |
InChI Key |
KXTUDYDIDLIMEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)N1C(=CC(=N1)[N+](=O)[O-])C2CC2 |
Origin of Product |
United States |
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